1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, making it useful in various chemical reactions where temporary protection of functional groups is required .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or methanol
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is a key intermediate.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the Boc group itself is stable under mild oxidative and reductive conditions.
Common reagents used in these reactions include TFA, HCl, DMAP, and Boc2O. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex organic molecules by temporarily masking reactive sites.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is employed in the modification of peptides and proteins, aiding in the study of biological processes and the development of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to amines via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the release of the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar compounds to 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid include:
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another Boc-protected compound with similar applications in organic synthesis.
tert-Butyl ethers: Used as protecting groups for alcohols and phenols, offering stability under various conditions.
tert-Butyl esters: Commonly used in the protection of carboxylic acids.
The uniqueness of this compound lies in its specific structure, which combines the Boc group with a tetrahydroquinoline scaffold, making it particularly useful in the synthesis of nitrogen-containing heterocycles .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUJKDHNXTZOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179622-21-9 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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